1-(p-Tolylsulfonyl)-3-vinyl-azetidine
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Overview
Description
1-(p-Tolylsulfonyl)-3-vinyl-azetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the p-tolylsulfonyl group and the vinyl group in its structure makes it a versatile compound in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Tolylsulfonyl)-3-vinyl-azetidine typically involves the reaction of p-toluenesulfonyl chloride with 3-vinyl-azetidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(p-Tolylsulfonyl)-3-vinyl-azetidine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include epoxides, diols, sulfides, and substituted azetidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(p-Tolylsulfonyl)-3-vinyl-azetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(p-Tolylsulfonyl)-3-vinyl-azetidine involves its interaction with various molecular targets and pathways. The vinyl group can participate in cycloaddition reactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the azetidine ring. These interactions can lead to the formation of new chemical bonds and the modulation of biological activity .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonic acid: A strong organic acid used in organic synthesis.
p-Tolylsulfonyl cyanide: Used in the preparation of polyfunctional nitriles and free-radical cyanation reactions.
1-(p-Tolylsulfonyl)pyrrole: Used in the synthesis of heterocyclic compounds .
Uniqueness
1-(p-Tolylsulfonyl)-3-vinyl-azetidine is unique due to the presence of both the vinyl and p-tolylsulfonyl groups, which provide a combination of reactivity and stability. This makes it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
3-ethenyl-1-(4-methylphenyl)sulfonylazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-3-11-8-13(9-11)16(14,15)12-6-4-10(2)5-7-12/h3-7,11H,1,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGJEXCJNMXLPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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